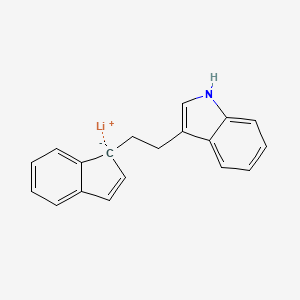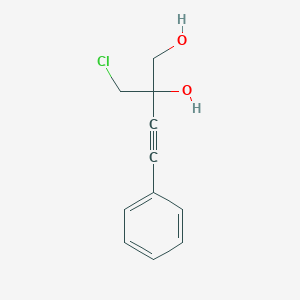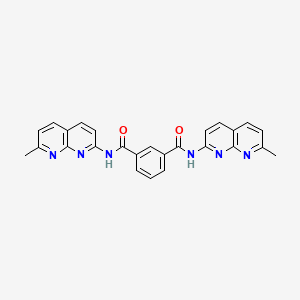
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.
化学反応の分析
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various aromatic aldehydes for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells . In industry, it is used in the design of synthetic receptors and self-assembly host–guest systems .
作用機序
The mechanism of action of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can then interact with biological molecules . This interaction can lead to various biological effects, including antibacterial activity and photochemical properties.
類似化合物との比較
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structure and the presence of two 7-methyl-1,8-naphthyridine groups. Similar compounds include 2,7-difunctionalized-1,8-naphthyridines, which also exhibit a broad spectrum of biological activities . Other related compounds include N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and 1,3-Phenylenebismaleimide .
特性
CAS番号 |
188916-84-9 |
|---|---|
分子式 |
C26H20N6O2 |
分子量 |
448.5 g/mol |
IUPAC名 |
1-N,3-N-bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H20N6O2/c1-15-6-8-17-10-12-21(29-23(17)27-15)31-25(33)19-4-3-5-20(14-19)26(34)32-22-13-11-18-9-7-16(2)28-24(18)30-22/h3-14H,1-2H3,(H,27,29,31,33)(H,28,30,32,34) |
InChIキー |
ZRLNDDIFRFMQCX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=N5)C)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


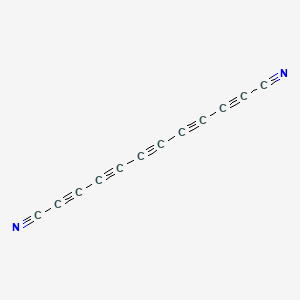
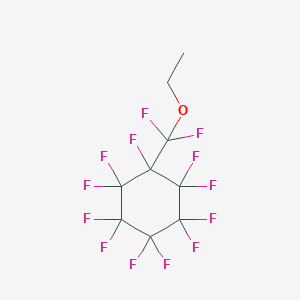
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
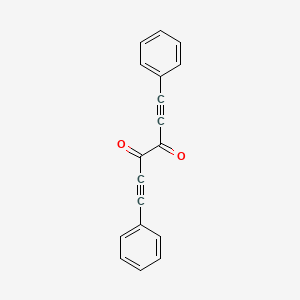
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)

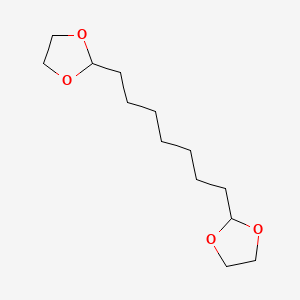
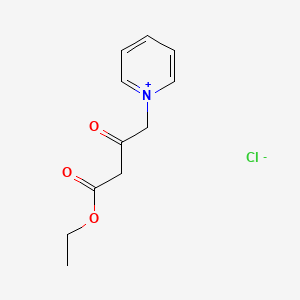
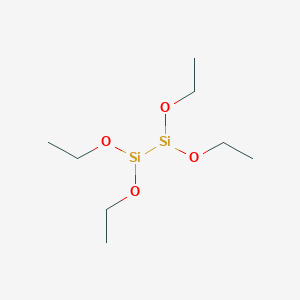
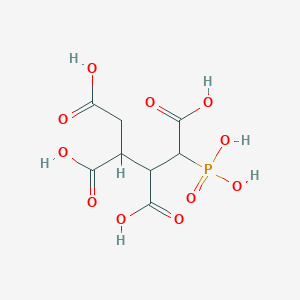
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
